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Compound of Interest

Compound Name: beta-D-fructose

Cat. No.: B1297463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Accurate and precise quantification of carbohydrates is crucial in various fields, including food

science, clinical diagnostics, and pharmaceutical development. The choice of an appropriate

analytical standard is paramount for achieving reliable results. β-D-fructose, a naturally

occurring monosaccharide, serves as an excellent primary standard for the analysis of various

carbohydrates. Its high purity, stability, and well-characterized physical and chemical properties

make it a reliable calibrant for a range of analytical techniques.

These application notes provide detailed protocols and performance data for the use of β-D-

fructose as a standard in three common analytical methods for carbohydrate analysis:

Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), and Gas

Chromatography-Mass Spectrometry (GC-MS).
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Property Value

Molecular Formula C₆H₁₂O₆

Molecular Weight 180.16 g/mol

Purity (HPLC) ≥99%

Melting Point 119-122 °C (decomposes)

Solubility in Water Highly soluble

Storage Stable when stored in a cool, dry place

Section 1: Enzymatic Assay for Fructose
Quantification
Enzymatic assays offer high specificity for the quantification of D-fructose. The following

protocol is based on a coupled-enzyme reaction where the formation of a chromophore is

directly proportional to the fructose concentration.

Experimental Protocol
1. Principle:

D-Fructose is phosphorylated by hexokinase (HK) to fructose-6-phosphate (F6P).

Phosphoglucose isomerase (PGI) then converts F6P to glucose-6-phosphate (G6P). In the

presence of glucose-6-phosphate dehydrogenase (G6PDH), G6P is oxidized by NADP⁺ to

gluconate-6-phosphate, with the concomitant reduction of NADP⁺ to NADPH. The increase in

absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial D-

fructose concentration.

2. Reagents and Materials:

β-D-Fructose standard stock solution (e.g., 1 mg/mL in deionized water)

Assay Buffer (e.g., Triethanolamine buffer, pH 7.6)

ATP solution
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NADP⁺ solution

Hexokinase (HK) / Glucose-6-phosphate dehydrogenase (G6PDH) enzyme mixture

Phosphoglucose isomerase (PGI) enzyme

Spectrophotometer capable of measuring absorbance at 340 nm

Cuvettes

3. Standard Curve Preparation:

Prepare a series of β-D-fructose standards by diluting the stock solution with deionized water to

achieve concentrations ranging from a low to high expected sample concentration (e.g., 0.04 -

0.8 g/L).

4. Sample Preparation:

Liquid Samples: Dilute the sample with deionized water to bring the fructose concentration

within the range of the standard curve.

Solid Samples: Weigh a known amount of the homogenized sample, extract with deionized

water, and dilute the extract as necessary.

Protein-containing samples: Deproteinize the sample using a suitable method (e.g., Carrez

clarification) before analysis.

5. Assay Procedure:

Pipette a known volume of the standard or sample solution into a cuvette.

Add the assay buffer, ATP solution, and NADP⁺ solution. Mix well and measure the initial

absorbance (A1) at 340 nm.

Add the HK/G6PDH enzyme mixture. Mix and incubate for the recommended time (e.g., 5

minutes) to allow for the conversion of any endogenous glucose. Read the absorbance (A2).

The difference (A2 - A1) corresponds to the glucose concentration.
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Add the PGI enzyme to the cuvette. Mix and incubate for the recommended time (e.g., 10

minutes) to allow for the conversion of fructose. Read the final absorbance (A3).

Calculate the change in absorbance for fructose (ΔA_fructose = A3 - A2).

Plot a standard curve of ΔA_fructose versus the concentration of the β-D-fructose standards.

Determine the fructose concentration in the samples from the standard curve.

Quantitative Data
The following table summarizes the performance characteristics of an enzymatic assay for D-

fructose using a β-D-fructose standard.[1][2]

Parameter D-Fructose

Linearity

Working Range (in cuvette) 4 - 80 µg

Limits of Detection & Quantification

Limit of Detection (LOD) 0.067 mg/L

Limit of Quantification (LOQ) 0.201 mg/L

Trueness & Precision

Relative Bias (%) 1.13

Reproducibility (%CV using kit standard) 1.23

Repeatability (%CV using white wine) 1.79

Repeatability (%CV using red wine) 1.75

Recovery

Spiked Wine, Beer, Soft Drinks, Juices 93 - 105%

Enzymatic Assay Workflow
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Enzymatic assay workflow for fructose quantification.

Section 2: High-Performance Liquid
Chromatography (HPLC)
HPLC with a refractive index detector (RID) is a widely used method for the simultaneous

analysis of multiple sugars. β-D-fructose is an ideal standard for the calibration of this system.

Experimental Protocol
1. Principle:

Carbohydrates are separated on a dedicated carbohydrate analysis column (e.g., an amino-

bonded silica column) using an isocratic mobile phase. The separated sugars are detected by a

refractive index detector, which measures the difference in the refractive index between the

mobile phase and the eluting sample components. The peak area of the analyte is proportional

to its concentration.

2. Reagents and Materials:

β-D-Fructose standard stock solution (e.g., 10 mg/mL in HPLC-grade water)

HPLC-grade acetonitrile

HPLC-grade water
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HPLC system with a refractive index detector (RID)

Carbohydrate analysis column (e.g., Amino column, 4.6 x 250 mm, 5 µm)

Syringe filters (0.45 µm)

3. Standard Curve Preparation:

Prepare a series of β-D-fructose standards by diluting the stock solution with the mobile phase

to achieve a range of concentrations (e.g., 0.05 - 10 mg/mL).[3]

4. Sample Preparation:

Liquid Samples: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe

filter before injection.

Solid Samples: Weigh a known amount of the homogenized sample, extract with a suitable

solvent (e.g., water or a water/acetonitrile mixture), centrifuge, and filter the supernatant

through a 0.45 µm syringe filter.

5. HPLC Conditions:

Parameter Setting

Column Amino Column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v)

Flow Rate 0.9 mL/min

Column Temperature 35 °C

Detector Refractive Index Detector (RID)

Injection Volume 10 µL

6. Analysis:

Inject the prepared standards and samples into the HPLC system.
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Identify the fructose peak in the chromatograms based on the retention time of the β-D-

fructose standard.

Integrate the peak area for fructose in both standards and samples.

Generate a standard curve by plotting the peak area versus the concentration of the β-D-

fructose standards.

Determine the fructose concentration in the samples from the standard curve.

Quantitative Data
The following table summarizes the validation parameters for the HPLC-RID analysis of

fructose using a β-D-fructose standard.[3][4][5]

Parameter Fructose

Linearity

Concentration Range 0.05024 - 10.048 mg/mL

Regression Coefficient (r²) 0.9998

Limits of Detection & Quantification

Limit of Detection (LOD) 0.001 - 0.124 mg/mL

Limit of Quantification (LOQ) 0.414 mg/mL

Precision

Intra-day Precision (%RSD) < 2.0%

Inter-day Precision (%RSD) < 2.0%

Accuracy (Recovery) 89.4 - 108.88%

HPLC Analysis Workflow
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General workflow for HPLC analysis of fructose.
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Section 3: Gas Chromatography-Mass Spectrometry
(GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds. For carbohydrate analysis, a derivatization step is required to increase the

volatility of the sugars.

Experimental Protocol
1. Principle:

Carbohydrates are first derivatized to increase their volatility. Common derivatization methods

include oximation followed by silylation or acetylation. The derivatized sugars are then

separated by gas chromatography and detected by a mass spectrometer. The mass

spectrometer provides both quantitative data (based on ion intensity) and qualitative data

(based on the mass fragmentation pattern).

2. Reagents and Materials:

β-D-Fructose standard

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

Internal standard (optional, e.g., a stable isotope-labeled fructose)

Organic solvents (e.g., pyridine, hexane)

GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Standard and Sample Preparation:

Accurately weigh a known amount of β-D-fructose standard or sample into a reaction vial.

Dry the sample completely (e.g., under a stream of nitrogen or in a vacuum oven).

Derivatization (Oximation followed by Silylation):
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Add methoxyamine hydrochloride in pyridine to the dried sample. Incubate to form the

methoxime derivatives.

Add a silylating agent (e.g., BSTFA with 1% TMCS). Incubate to form the trimethylsilyl

(TMS) derivatives.

4. GC-MS Conditions:

Parameter Setting

Column e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)

Injector Temperature 250 °C

Carrier Gas Helium

Oven Temperature Program e.g., Initial 150°C, ramp to 300°C

Ionization Mode Electron Ionization (EI)

Mass Analyzer Quadrupole or Time-of-Flight

Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

5. Analysis:

Inject the derivatized standards and samples into the GC-MS system.

Identify the fructose derivative peaks based on their retention times and mass spectra

compared to the standard.

For quantification, use the peak area of a characteristic ion in SIM mode or the total ion

chromatogram (TIC) in full scan mode.

Generate a standard curve by plotting the peak area (or area ratio to an internal standard)

versus the concentration of the derivatized β-D-fructose standards.

Determine the fructose concentration in the samples from the standard curve.

Quantitative Data
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The following table presents typical performance data for the GC-MS analysis of fructose.[6][7]

Parameter Fructose

Linearity (r²) > 0.99

Limit of Detection (LOD) 0.3 µM (in serum)

Limit of Quantification (LOQ) 15 µM (in serum)

Recovery
98.41 ± 2.33 % (for D-glucose) to 99.12 ± 3.88

% (for D-fructose)

Intra-assay Variability (%CV) < 10%

Inter-assay Variability (%CV) < 15%

GC-MS Derivatization and Analysis Workflow
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Workflow for GC-MS analysis of carbohydrates.

Conclusion
β-D-fructose is a versatile and reliable standard for the quantitative analysis of carbohydrates.

Its use in enzymatic assays, HPLC, and GC-MS provides accurate and reproducible results,

making it an indispensable tool for researchers, scientists, and drug development
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professionals. The detailed protocols and performance data presented in these application

notes serve as a comprehensive guide for the implementation of these analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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